molecular formula C45H78O3 B584414 7-OH-Cholesteryl-3-oleate CAS No. 141099-60-7

7-OH-Cholesteryl-3-oleate

Cat. No.: B584414
CAS No.: 141099-60-7
M. Wt: 667.116
InChI Key: MEOFSGIGKMJGOJ-FTKDFQSGSA-N
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Description

7-OH-Cholesteryl-3-oleate is a compound belonging to the class of oxysterols, which are oxygenated derivatives of cholesterol. This compound is characterized by the presence of a hydroxyl group at the 7th position and an oleate ester at the 3rd position of the cholesterol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-OH-Cholesteryl-3-oleate typically involves the esterification of 7beta-hydroxycholesterol with oleic acid. This reaction is often catalyzed by chemical agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions to prevent the degradation of the sensitive hydroxyl group .

Industrial Production Methods: The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-OH-Cholesteryl-3-oleate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-OH-Cholesteryl-3-oleate has been extensively studied for its potential therapeutic applications:

    Chemistry: Used as a model compound to study the behavior of oxysterols and their derivatives.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Demonstrated potential in inhibiting the growth of glioblastoma cells in experimental models.

Mechanism of Action

The mechanism by which 7-OH-Cholesteryl-3-oleate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

    7alpha-Hydroxycholesteryl 3-oleate: Similar structure but with an alpha-hydroxyl group at the 7th position.

    7-Ketocholesteryl 3-oleate: Contains a keto group at the 7th position instead of a hydroxyl group.

    7beta-Hydroxycholesterol: Lacks the oleate ester at the 3rd position

Comparison:

Properties

CAS No.

141099-60-7

Molecular Formula

C45H78O3

Molecular Weight

667.116

IUPAC Name

[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-41,43,46H,7-13,16-32H2,1-6H3/b15-14-/t35-,37+,38-,39+,40+,41+,43+,44+,45-/m1/s1

InChI Key

MEOFSGIGKMJGOJ-FTKDFQSGSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4C(C)CCCC(C)C)C)C

Synonyms

7-hydroxycholesteryl-3-oleate

Origin of Product

United States

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